
Basic Yellow 28
Overview
Description
Basic Yellow 28: is a cationic dye known for its vibrant yellow color. It is widely used in various applications, including textile dyeing, biological staining, and as a tracer in scientific research. The compound is characterized by its high solubility in water and its ability to bind to negatively charged surfaces, making it useful in a range of industrial and scientific contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic Yellow 28 is synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The process typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with sulfonic acid derivatives to form the desired dye.
Purification: The resulting product is purified through crystallization or other separation techniques to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The final product is often dried and processed into a powder or liquid form for commercial use .
Chemical Reactions Analysis
Types of Reactions: Basic Yellow 28 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different colored products.
Reduction: this compound can be reduced to its leuco form, which is colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Various oxidized derivatives with altered color properties.
Reduction: Leuco form of this compound.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Wastewater Treatment
One of the primary environmental concerns associated with Basic Yellow 28 is its presence in wastewater from textile and leather industries. Several studies have focused on developing efficient methods for the removal of this dye from aqueous solutions:
- Catalytic Ozonation : A study investigated the use of metal-loaded activated carbon as catalysts in conjunction with ozonation to degrade this compound. Optimal conditions were found at a catalyst dosage of 3.5 g/L, pH of 9.4, and temperature of 31.7°C, achieving significant removal efficiencies .
- Nanostructured Adsorbents : Research has demonstrated the effectiveness of ZnO/Mg₃B₂O₆ nanostructures synthesized via the Pechini sol-gel method for decontaminating water containing this compound. The study reported high adsorption capacities, with optimal conditions leading to over 90% removal efficiency .
- Biosorption Techniques : The use of natural adsorbents such as treated watermelon seeds has shown promise in removing this compound from contaminated water. The biosorption process was optimized for maximum efficiency .
Textile Industry
In the textile industry, this compound is primarily used for dyeing fabrics due to its vibrant color and ease of application. However, its toxicological profile necessitates careful handling and wastewater management to mitigate environmental impacts.
Research Applications
This compound has also found applications in scientific research:
- Modeling Studies : The dye is utilized in studies focusing on adsorption kinetics and equilibrium modeling, providing insights into the behavior of azo dyes in various environments .
- Controlled Release Systems : In pharmaceutical research, hydrogels incorporating this compound are investigated for their drug delivery capabilities. The dye serves as a model compound for studying the release kinetics of therapeutic agents from hydrogel matrices .
Case Studies
Mechanism of Action
The mechanism of action of Basic Yellow 28 involves its interaction with negatively charged surfaces, such as cell membranes and fibers. The dye binds to these surfaces through electrostatic interactions, allowing it to stain or color the material. In biological systems, this compound can penetrate cell membranes and bind to intracellular structures, making it useful for imaging and diagnostic purposes .
Comparison with Similar Compounds
Basic Blue 3: Another cationic dye used for similar applications in biological staining and textile dyeing.
Malachite Green: A dye used in biological staining and as an antimicrobial agent.
Tartrazine: A synthetic dye used in food coloring and scientific research.
Uniqueness of Basic Yellow 28: this compound is unique due to its specific color properties and high affinity for negatively charged surfaces. Its versatility in various applications, from biological staining to industrial dyeing, sets it apart from other dyes. Additionally, its ability to function in different pH environments and its stability under various conditions make it a valuable compound in scientific and industrial contexts .
Biological Activity
Basic Yellow 28 (BY28), also known as 2-[4-(Dimethylamino)phenylazo]benzoic acid ethyl ester, is a synthetic azo dye widely used in the textile and leather industries. Its complex aromatic structure not only contributes to its vibrant color but also renders it resistant to biodegradation, posing significant risks to environmental and human health. This article explores the biological activity of BY28, including its toxicity, potential carcinogenic effects, and methods for its removal from contaminated environments.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 255.29 g/mol
- IUPAC Name : 2-[4-(Dimethylamino)phenylazo]benzoic acid ethyl ester
Toxicological Effects
This compound has been linked to various adverse biological effects:
- Carcinogenicity : Studies indicate that some breakdown products of BY28 can induce mutations and cancer in living cells, raising concerns about its long-term exposure effects on human health and ecosystems .
- Allergic Reactions : Contact with BY28 can cause skin irritation and allergic reactions, particularly in sensitive individuals .
- Respiratory Issues : Prolonged exposure may lead to respiratory problems, including asthma and bronchitis .
Biological Activity in Research
Research has focused on understanding the biological activity of BY28 through various methodologies:
- Adsorption Studies : Recent studies have demonstrated the effectiveness of natural adsorbents, such as Silybum marianum (milk thistle) stems and treated watermelon seeds, in removing BY28 from aqueous solutions. For instance, an adsorption capacity of 271.73 mg/g was recorded using Silybum marianum at optimal conditions .
- Electrochemical Treatment : Investigations into electrochemical degradation methods have shown promising results in the treatment of BY28 in wastewater. Various electrodic materials have been tested for their efficiency in degrading this dye under dynamic conditions .
Case Studies
Several case studies illustrate the biological activity and environmental impact of this compound:
Case Study 1: Adsorption Using Silybum Marianum
- Objective : To evaluate the removal efficiency of BY28 using Silybum marianum as an adsorbent.
- Findings : The study reported a removal efficiency of 99.9% for BY28 from tap water samples when using an optimized adsorbent prepared at 800 °C. The maximum adsorption capacity was determined to be 271.73 mg/g at 25 °C .
Case Study 2: Electrochemical Degradation
- Objective : To analyze the electrochemical treatment of textile dyes including BY28.
- Findings : The research highlighted that specific electrodic materials could effectively degrade BY28 under controlled conditions, significantly reducing its concentration in wastewater .
Removal Methods
The following methods have been explored for the effective removal of this compound from contaminated water sources:
Method | Description | Efficiency |
---|---|---|
Adsorption | Utilizes natural adsorbents like Silybum marianum and watermelon seeds | Up to 99.9% |
Electrochemical Treatment | Employs electrodic materials for degradation under dynamic conditions | Varies by material |
Bioremediation | Investigates microbial degradation pathways for azo dyes | Under research |
Q & A
Basic Research Questions
Q. How should experimental parameters (e.g., pH, temperature, ionic strength) be systematically optimized for Basic Yellow 28 adsorption studies?
- Methodological Answer : Use a central composite design (CCD) within response surface methodology (RSM) to evaluate interactions between variables. For example, Tekin et al. (2015) optimized adsorption onto sepiolite by varying pH (2–10), temperature (25–45°C), and ionic strength (0.00–0.10 M NaCl), with ANOVA confirming model significance . Include a table of parameter ranges and their effects on adsorption capacity (e.g., pH 6 maximizes dye uptake due to electrostatic interactions) .
Q. What are the critical factors influencing this compound adsorption efficiency in aqueous solutions?
- Methodological Answer : Prioritize factors through factorial experiments:
- pH : Affects dye ionization and surface charge of adsorbents (e.g., sepiolite exhibits optimal adsorption at pH 6) .
- Temperature : Lower temperatures (25°C) favor exothermic adsorption processes .
- Ionic strength : Higher salt concentrations reduce adsorption due to competitive ion effects .
Q. How can reproducibility be ensured in adsorption experiments involving this compound?
- Methodological Answer : Document detailed protocols for adsorbent preparation (e.g., activation methods for activated carbon), equipment specifications (e.g., model numbers for spectrophotometers), and environmental controls (e.g., pH meters calibrated to ±0.01 accuracy). Cite manufacturers and software used for data analysis (e.g., OriginLab for regression) to enable replication .
Advanced Research Questions
Q. How do Freundlich and Langmuir models differ in explaining this compound adsorption mechanisms, and under what conditions is each model appropriate?
- Methodological Answer :
- Freundlich : Best for heterogeneous surfaces and multilayer adsorption. Kol & Duranoğlu (2023) reported a Freundlich exponent n = 2.1 for activated carbon, indicating favorable adsorption .
- Langmuir : Suitable for monolayer adsorption on homogeneous surfaces. Compare R² values (e.g., Langmuir R² = 0.98 vs. Freundlich R² = 0.99) to determine model fit .
- Table :
Model | R² | Application Context |
---|---|---|
Freundlich | 0.99 | Heterogeneous surfaces, dyes |
Langmuir | 0.98 | Monolayer, low-concentration |
Q. What statistical methods validate adsorption models while avoiding confirmation bias in this compound studies?
- Methodological Answer : Use non-linear regression for continuous processes (e.g., fixed-bed columns) and cross-validate with Akaike Information Criterion (AIC) to compare model robustness. Avoid overfitting by reporting both adjusted R² and residual plots . For batch studies, apply ANOVA to confirm factor significance (e.g., p < 0.05 for pH, temperature, ionic strength) .
Q. How can contradictions in reported adsorption capacities of this compound across studies be resolved?
- Methodological Answer : Conduct sensitivity analyses to isolate variables (e.g., adsorbent particle size, dye purity). For example, sepiolite achieves 31.54 mg/g , while activated carbon reaches 48 mg/g —differences arise from surface area and functional groups. Use BET analysis to compare adsorbent porosity and FTIR to identify binding sites.
Q. What advanced techniques improve the accuracy of kinetic and isotherm modeling for this compound adsorption?
- Methodological Answer :
- Pseudo-second-order kinetics : Validate with linearized plots and residual error analysis. Kol & Duranoğlu (2023) found this model superior for activated carbon (R² = 0.997) due to chemisorption dominance .
- Fixed-bed column modeling : Apply the modified dose-response model for non-linear regression, which accounts for axial dispersion and mass transfer limitations .
Q. Data Integrity & Reporting Standards
Q. What are the best practices for presenting adsorption data to meet academic journal standards?
- Methodological Answer :
- Primary data : Include raw adsorption capacity values, standard deviations, and confidence intervals.
- Supplementary materials : Provide XRD spectra for adsorbent crystallinity and EDX for elemental composition. Reference ISA-TAB guidelines for metadata .
- Reproducibility : Archive datasets in FAIR-compliant repositories (e.g., Zenodo) with DOI links .
Q. How should researchers address discrepancies between experimental data and theoretical models in adsorption studies?
- Methodological Answer : Perform error source analysis (e.g., instrumental drift, sample contamination) and use Bland-Altman plots to quantify bias. If models fail (e.g., Langmuir underestimates uptake), propose hybrid models (e.g., Langmuir-Freundlich) and justify deviations in the discussion section .
Properties
IUPAC Name |
4-methoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;methyl sulfate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N3O.CH4O4S/c1-20(2)17-8-6-7-9-18(17)22(3)19(20)14-21-23(4)15-10-12-16(24-5)13-11-15;1-5-6(2,3)4/h6-14H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWPAFQLIZTXFN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)OC)C)C.COS(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879816 | |
Record name | C.I. Basic Yellow 28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54060-92-3 | |
Record name | Basic Yellow 28 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54060-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Basic Yellow 28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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